1-[3-(dimethylamino)propyl]-5-(4-fluorophenyl)-4-(furan-2-carbonyl)-3-hydroxy-2,5-dihydro-1H-pyrrol-2-one
CAS No.:
Cat. No.: VC9076106
Molecular Formula: C20H21FN2O4
Molecular Weight: 372.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C20H21FN2O4 |
|---|---|
| Molecular Weight | 372.4 g/mol |
| IUPAC Name | 1-[3-(dimethylamino)propyl]-2-(4-fluorophenyl)-3-(furan-2-carbonyl)-4-hydroxy-2H-pyrrol-5-one |
| Standard InChI | InChI=1S/C20H21FN2O4/c1-22(2)10-4-11-23-17(13-6-8-14(21)9-7-13)16(19(25)20(23)26)18(24)15-5-3-12-27-15/h3,5-9,12,17,25H,4,10-11H2,1-2H3 |
| Standard InChI Key | QUKTWGPXEZZHNN-UHFFFAOYSA-N |
| SMILES | CN(C)CCCN1C(C(=C(C1=O)O)C(=O)C2=CC=CO2)C3=CC=C(C=C3)F |
| Canonical SMILES | CN(C)CCCN1C(C(=C(C1=O)O)C(=O)C2=CC=CO2)C3=CC=C(C=C3)F |
Introduction
Chemical Structure and Nomenclature
The compound 1-[3-(dimethylamino)propyl]-5-(4-fluorophenyl)-4-(furan-2-carbonyl)-3-hydroxy-2,5-dihydro-1H-pyrrol-2-one features a 2,5-dihydro-1H-pyrrol-2-one core, a five-membered lactam ring with partial unsaturation. Key substituents include:
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1-Position: A 3-(dimethylamino)propyl group, introducing a tertiary amine moiety.
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5-Position: A 4-fluorophenyl ring, contributing aromatic and electron-withdrawing characteristics.
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4-Position: A furan-2-carbonyl group, adding a heteroaromatic ketone functionality.
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3-Position: A hydroxyl group, enabling hydrogen bonding and acidity.
The stereochemistry of the molecule remains undetermined in available literature, though analogous pyrrolone derivatives exhibit conformational flexibility influenced by substituent interactions .
Synthesis and Characterization
Route 1: Cyclocondensation of Amidrazones with Anhydrides
Reactions of N-substituted amidrazones with cyclic anhydrides, such as 2,3-dimethylmaleic anhydride, yield pyrrole-2,5-dione derivatives . For the target compound, a modified approach using furan-2-carbonyl chloride or anhydride could introduce the furanoyl group at position 4.
Route 2: Furan-2-Carboxaldehyde Condensation
As demonstrated in the synthesis of 4-heteroarylidene oxazolones , furan-2-carboxaldehydes participate in Knoevenagel-like condensations. Adapting this method, the furan-2-carbonyl moiety could be introduced via a nucleophilic acyl substitution or Michael addition.
Route 3: Functionalization of Preformed Pyrrolones
Starting from a 3-hydroxy-2,5-dihydro-1H-pyrrol-2-one scaffold, sequential alkylation (e.g., with 3-dimethylaminopropyl chloride) and Friedel-Crafts acylation (using furan-2-carbonyl chloride) could install the substituents.
Characterization Techniques
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NMR Spectroscopy: Two-dimensional techniques (HMQC, HMBC) resolve complex spin systems, particularly for distinguishing Z/E isomers in substituted pyrrolones .
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X-Ray Diffraction: Single-crystal studies confirm bond lengths and angles, as seen in related 3,4-dimethyl-1H-pyrrole-2,5-dione derivatives .
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Mass Spectrometry: High-resolution MS validates the molecular formula (C₂₁H₂₂FN₂O₄), expected to exhibit a [M+H]+ peak at m/z 397.15.
Physicochemical Properties
Biological Activity and Applications
Antibacterial Activity
Structural similarity to Micrococcin P1 analogs suggests potential Gram-positive activity, particularly against Staphylococcus aureus and Enterococcus faecalis . The fluorophenyl group may improve membrane penetration via hydrophobic interactions.
Metabolic Applications
Compounds like atorvastatin impurities (e.g., 5-(4-fluorophenyl)-2-isopropyl-1H-pyrrole-3-carboxamide) target HMG-CoA reductase . While speculative, the target molecule’s fluorophenyl and pyrrolone motifs may confer lipid-lowering effects.
Analytical Challenges
Circular Dichroism Artifacts
The dimethylaminopropyl side chain, akin to EDC-derived ureas , may absorb at 190–220 nm, masking α-helical signatures in protein-binding studies. Corrective measures include baseline subtraction or avoiding impacted wavelengths.
Stereochemical Resolution
Z/E isomerism, observed in amidrazone-derived pyrrolones , complicates chromatographic separation. Chiral HPLC with amylose-based columns is recommended for enantiopure preparation.
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